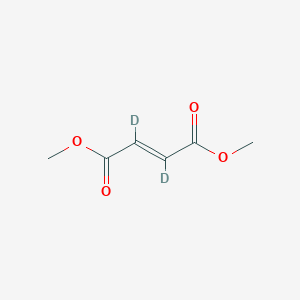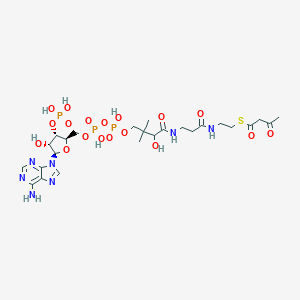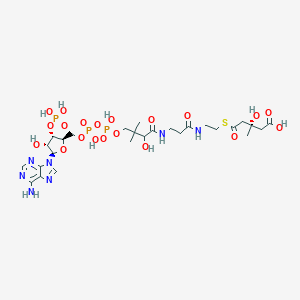
Erysubin A
Overview
Description
Erysubin A is a prenylated isoflavonoid that can be isolated from Erinacea anthyllis . It is used for research purposes .
Molecular Structure Analysis
Erysubin A has a molecular weight of 352.34 and a formula of C20H16O6 . The structure of Erysubin A includes a prenylated isoflavonoid .
Physical And Chemical Properties Analysis
Erysubin A has a molecular weight of 352.34 and a formula of C20H16O6 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Anti-Plasmodial Activity
Erysubin A, along with other compounds isolated from Erythrina stricta roots and E. subumbrans stems, has been evaluated for antiplasmodial activity . This suggests potential applications in the development of treatments for malaria.
Antimycobacterial Activity
Erysubin A has shown antimycobacterial activity against Mycobacterium tuberculosis . This indicates that it could be used in the development of new drugs for tuberculosis.
Cytotoxicity
Erysubin A has demonstrated cytotoxicity against certain cancer cell lines . This suggests that it could have potential applications in cancer treatment.
Phytochemical Investigation
Erysubin A is one of the compounds that have been isolated from the hexane and CH2Cl2 extracts of Erythrina stricta roots and E. subumbrans stems . This indicates its potential use in phytochemical studies and the development of natural product-based drugs.
Traditional Medicine
Erythrina species, from which Erysubin A is derived, have been used in traditional medicine . While the specific uses of Erysubin A in traditional medicine are not well-documented, it’s possible that it contributes to the medicinal properties of these plants.
Pharmacological Research
Given its biological activities, Erysubin A is of interest in pharmacological research . It could be used in the study of various disease mechanisms and the development of new therapeutic agents.
Mechanism of Action
Erysubin A is a prenylated isoflavonoid that can be isolated from Erinacea anthyllis . This compound has been studied for its potential biological activities, particularly its antibacterial properties .
Target of Action
Erysubin A’s primary targets are believed to be certain types of bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a type of bacteria that has developed resistance to many antibiotics, making it a significant concern in healthcare settings.
Biochemical Pathways
It is suggested that erysubin a may interfere with the normal functioning of the bacteria, leading to their inability to grow and reproduce .
Result of Action
The primary result of Erysubin A’s action is the inhibition of bacterial growth, specifically MRSA . This antibacterial activity makes Erysubin A a potential candidate for the development of new antibacterial agents.
properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVISOPPWPZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Erysubin A?
A: While Erysubin A itself wasn't directly tested in the provided research, closely related compounds like Erysubin F and its synthetic analogs were investigated for their antibacterial activity. [] These compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of prenylated isoflavonoids as antibacterial agents. [] Further research is needed to determine if Erysubin A shares similar activity.
Q2: Have any studies examined the structure-activity relationship (SAR) of Erysubin A or related compounds?
A: Yes, research on similar prenylated isoflavonoids like 8-prenyldaidzein, Licoflavone, and Erysubin F has explored their structure-activity relationship, particularly in the context of antioxidant activity. [] These studies employed computational chemistry techniques, including DFT calculations and molecular docking, to investigate the impact of structural features on their radical scavenging potential and interactions with enzymes like xanthine oxidase and inducible nitric oxide synthase. [] While this research doesn't directly address Erysubin A, it suggests that the position and type of substituents on the core isoflavonoid structure could significantly influence its biological activity.
Q3: What are the known sources of Erysubin A in nature?
A: Erysubin A has been isolated from the stem bark of Erythrina suberosa var. glabrescences. [, ] This plant species, belonging to the Fabaceae family, is known to be a rich source of prenylated isoflavonoids with diverse biological activities.
Q4: What are the potential future directions for research on Erysubin A?
A4: Given the limited information available specifically on Erysubin A, future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)











